molecular formula C17H14FN5O B2485287 3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole CAS No. 1448059-07-1

3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole

Cat. No.: B2485287
CAS No.: 1448059-07-1
M. Wt: 323.331
InChI Key: LECPMWJRBBULDK-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The key structural motif is the pyrrolo[3,4-d]pyrimidine moiety linked via a carbonyl group to the pyrazole core. The fused pyrrolopyrimidine system introduces nitrogen-rich heterocyclic complexity, which is critical for interactions with biological targets such as kinases or receptors. The 4-fluorophenyl group enhances electronic properties and metabolic stability, while the methyl group modulates lipophilicity .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c1-22-16(6-14(21-22)11-2-4-13(18)5-3-11)17(24)23-8-12-7-19-10-20-15(12)9-23/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECPMWJRBBULDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction between a suitable hydrazine and a carbonyl compound. For instance, the condensation of 1,3-diketones with arylhydrazines can yield substituted pyrazoles . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable methods such as one-pot multicomponent processes, which allow for the efficient synthesis of complex molecules. These methods can utilize transition-metal catalysts and photoredox reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazole ring .

Scientific Research Applications

The compound exhibits a range of biological activities that can be leveraged for therapeutic purposes.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, have shown significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound inhibits key signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway.
  • Case Study : A study demonstrated that compounds similar to this pyrazole derivative exhibited IC50 values comparable to established anticancer drugs like erlotinib against MCF-7 breast cancer cells .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

  • Research Findings : In vivo studies showed that certain pyrazole derivatives significantly reduced inflammation in animal models, suggesting potential for treating inflammatory diseases .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of pyrazole derivatives.

  • Mechanism : The compound exhibits activity against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Case Study : Research has highlighted the effectiveness of similar compounds against resistant strains of bacteria, indicating potential applications in antibiotic development .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Anti-inflammatory Drugs : For the treatment of chronic inflammatory conditions such as arthritis and colitis.
  • Antimicrobial Agents : In combating antibiotic-resistant infections.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of EGFR signaling
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Compound BF13900 (C21H20FN3O)
  • Structure : 3-(4-Fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole.
  • Key Difference : Replaces pyrrolo[3,4-d]pyrimidine with a simpler pyrrolidine ring.
  • Implications : The absence of the fused pyrimidine ring reduces molecular weight (349.4 vs. ~365–375 estimated for the target compound) and may lower binding affinity to targets requiring planar aromatic interactions .
4-[6-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)-Pyrrolo[3,4-d]Pyrimidin-2-yl]Morpholine (C14H16N6O2S)
  • Structure : Morpholine-substituted pyrrolo[3,4-d]pyrimidine with a thiadiazole carbonyl group.
  • Implications : The thiadiazole enhances sulfur-mediated interactions, while morpholine improves water solubility compared to the target compound’s methylpyrazole .
Pyrazolo[3,4-d]Pyrimidine Derivatives (e.g., Compound 8b)
  • Structure: 3,6-Dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyrazolo[3,4-d]pyrimidine.
  • Activity : Exhibits cytotoxic activity against MCF-7 cells (IC50 = 28.157 µg/mL) via EGFR inhibition.
  • Comparison : The target compound’s pyrrolo[3,4-d]pyrimidine system may offer enhanced kinase selectivity due to additional nitrogen atoms and fused-ring rigidity .
6-tert-Butyl-1-(4-Fluorophenyl)-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one
  • Structure : Features a tert-butyl group and a ketone at position 3.
  • Implications : The tert-butyl group increases steric bulk, which could hinder target binding compared to the target compound’s methyl group .

Physicochemical and Crystallographic Insights

  • Crystal Packing : Analogous 4-fluorophenyl-pyrazole derivatives (e.g., and ) exhibit hydrogen-bonding networks (N–H···N and C–H···F) that stabilize crystal structures. The target compound’s pyrrolopyrimidine carbonyl may participate in similar interactions, affecting solubility and stability .
  • Tautomerism : highlights tautomerism in 3-/5-(4-fluorophenyl)-1H-pyrazole, with dihedral angles between pyrazole and phenyl rings ranging from 10.7° to 19.8°. The target compound’s substituents likely impose distinct conformational preferences .

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H15FN4O
  • Molecular Weight : 320.34 g/mol
  • InChIKey : [Insert InChIKey]

The compound features a fluorophenyl group and a pyrrolo-pyrimidine moiety, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : A549 (lung), MCF7 (breast), HCT116 (colon)
  • IC50 Values :
    • A549: 26 µM
    • MCF7: 12.50 µM
    • HCT116: 49.85 µM

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. The compound was tested for its ability to inhibit pro-inflammatory cytokines:

  • Cytokines Measured : TNF-α and IL-6
  • Inhibition Rates :
    • TNF-α: 76% inhibition at 1 µM (standard drug comparison)
    • IL-6: 86% inhibition at 1 µM

These findings suggest that the compound effectively reduces inflammation in vitro, comparable to established anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored:

  • Microorganisms Tested :
    • Bacterial Strains: E. coli, Bacillus subtilis
    • Fungal Strains: Aspergillus niger

The compound demonstrated promising antimicrobial activity against these strains at concentrations ranging from 40 µg/mL to 6.25 µg/mL .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    In a recent study, researchers synthesized various pyrazole derivatives and assessed their anticancer activities. The specific compound showed significant inhibition of cell proliferation in A549 and MCF7 cell lines with IC50 values indicating effective cytotoxicity .
  • Inflammatory Response Modulation :
    Another research effort focused on the modulation of inflammatory responses by pyrazole derivatives. The compound was found to inhibit key inflammatory markers in cellular assays, supporting its potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial properties of several pyrazole compounds included this specific derivative, which exhibited strong activity against both bacterial and fungal pathogens, suggesting its utility in developing new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Inhibition (%)
AnticancerA54926-
MCF712.50-
HCT11649.85-
Anti-inflammatoryTNF-α-76% at 1 µM
IL-6-86% at 1 µM
AntimicrobialE. coli-Effective
Aspergillus niger-Effective

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